molecular formula C6H4FIN2O2 B1484804 2-Fluoro-3-iodo-6-nitroaniline CAS No. 2091668-32-3

2-Fluoro-3-iodo-6-nitroaniline

Cat. No.: B1484804
CAS No.: 2091668-32-3
M. Wt: 282.01 g/mol
InChI Key: BIBBGKZWTUXTQQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-6-nitroaniline is a halogenated nitroaniline derivative with the molecular formula C₆H₄FIN₂O₂ and a molecular weight of 282.01 g/mol . The compound features a fluorine atom at position 2, an iodine atom at position 3, and a nitro group (-NO₂) at position 6 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a leaving group . Storage recommendations for analogous compounds suggest room temperature (RT) in airtight containers to prevent degradation .

Properties

IUPAC Name

2-fluoro-3-iodo-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBBGKZWTUXTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Data for Halogenated Nitroanilines

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Physical/Chemical Properties
This compound C₆H₄FIN₂O₂ 282.01 F (2), I (3), NO₂ (6) High molecular weight; iodine enables cross-coupling
2-Chloro-3-fluoro-6-nitroaniline C₆H₃ClFN₂O₂ 202.56 Cl (2), F (3), NO₂ (6) Lower molecular weight; Cl less reactive than I in substitutions
4-Fluoro-2-methyl-6-nitroaniline C₇H₇FN₂O₂ 170.14 F (4), CH₃ (2), NO₂ (6) Methyl group introduces steric hindrance
2-Nitroaniline C₆H₆N₂O₂ 138.12 NO₂ (2) mp: 70–74°C; foundational in dye synthesis
3-Chloro-6-methyl-2-nitroaniline C₇H₇ClN₂O₂ 186.60 Cl (3), CH₃ (6), NO₂ (2) Used in agrochemicals; mp not reported

Reactivity and Functional Group Influence

  • Iodine vs. Chlorine : The iodine substituent in this compound enhances its utility in metal-catalyzed cross-coupling reactions compared to chlorine-containing analogs (e.g., 2-Chloro-3-fluoro-6-nitroaniline), which are less reactive due to weaker C-Cl bonds .
  • Fluorine’s Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the ring, activating positions for nucleophilic aromatic substitution. This contrasts with methyl groups (e.g., 4-Fluoro-2-methyl-6-nitroaniline), which provide steric bulk but minimal electronic activation .
  • Nitro Group Positioning : The nitro group at position 6 in the target compound directs further substitutions meta to itself, whereas in 2-nitroaniline, the nitro group at position 2 directs ortho/para substitutions, influencing regioselectivity in reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-iodo-6-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-iodo-6-nitroaniline

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